molecular formula C11H20O4S B610251 Propargyl-PEG4-thiol CAS No. 1347750-80-4

Propargyl-PEG4-thiol

Cat. No. B610251
CAS RN: 1347750-80-4
M. Wt: 248.34
InChI Key: QFVYBCQBSOIWFU-UHFFFAOYSA-N
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Description

Propargyl-PEG4-thiol is a crosslinker containing a propargyl group and thiol group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . It is also used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

The synthesis of Propargyl-PEG4-thiol involves the reaction of propargylic carbonates with α-substituted nitroacetates using Cu−pybox as a catalyst . This reaction is characterized by high diastereo- and enantioselectivities .


Molecular Structure Analysis

The molecular structure of Propargyl-PEG4-thiol is represented by the linear formula C11H20O4S . It has a molecular weight of 248.34 .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-thiol readily reacts with azide-bearing biomolecules via copper catalyzed azide-alkyne cycloaddition (CuAAc) to form a stable triazole linkage . The thiol group reacts easily with maleimide, OPSS, vinylsulfone and forms a stable carbon sulfide .


Physical And Chemical Properties Analysis

Propargyl-PEG4-thiol has a molecular weight of 248.34 and a chemical formula of C11H20O4S . It is recommended to be stored under refrigerated conditions .

Scientific Research Applications

Synthetic Intermediates and Building Blocks

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Propargylation of Aldehydes

In the field of organic synthesis, propargyl-PEG4-thiol has been used in the alkoxide-catalyzed propargylation of aldehydes . This reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Click Chemistry Reactions

The propargyl group can form triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry reactions . This application is particularly useful in the field of bioconjugation, where it allows for the selective labeling of biomolecules.

4. Reactions with Maleimide and Other Groups The thiol group in Propargyl-PEG4-thiol reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc . This makes it a valuable reagent in materials science and surface chemistry.

Formation of Homopropargylic Alcohols

A transition metal-free three-component process was developed by combining aldehydes, 3-(tributylstannyl)propargyl acetates formed in situ from readily available propargyl acetates, and trialkylboranes, providing access to a range of 1,2,4-trisubstituted homopropargylic alcohols .

Catalytic Propargylic Substitution Reaction

Propargyl-PEG4-thiol can be used in the catalytic propargylic substitution reaction . This reaction has a wide scope and has been used with diverse types of catalysts .

Mechanism of Action

Target of Action

Propargyl-PEG4-thiol is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . Its primary targets are azide-bearing compounds or biomolecules and transition metal surfaces including gold and silver .

Mode of Action

The propargyl group in Propargyl-PEG4-thiol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAc) to yield a stable triazole linkage . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces .

Biochemical Pathways

The propargyl group in Propargyl-PEG4-thiol participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry . This reaction forms a stable triazole linkage, which is a crucial step in the synthesis of ADCs and PROTACs .

Pharmacokinetics

It’s known that polyethylene glycol (peg), a component of propargyl-peg4-thiol, can improve the water-solubility, bioavailability, and immunogenic properties of drug molecules .

Result of Action

The result of Propargyl-PEG4-thiol action is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This enables the creation of ADCs and PROTACs, which can selectively target and degrade disease-causing proteins in cells .

Action Environment

The action of Propargyl-PEG4-thiol can be influenced by environmental factors such as the presence of copper catalysts, which are necessary for the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . Additionally, the hydrophilic PEG spacer in Propargyl-PEG4-thiol increases its solubility in aqueous media , which can influence its action, efficacy, and stability.

Safety and Hazards

Propargyl-PEG4-thiol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Propargyl-PEG4-thiol has potential applications in bioconjugation and targeted drug delivery . The propargyl group can form a triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry reactions .

properties

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4S/c1-2-3-12-4-5-13-6-7-14-8-9-15-10-11-16/h1,16H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVYBCQBSOIWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274013
Record name 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1347750-80-4
Record name 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1347750-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxapentadec-14-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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